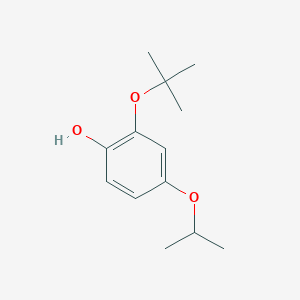
2-Tert-butoxy-4-isopropoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butoxy-4-isopropoxyphenol is an organic compound with the molecular formula C13H20O3 and a molecular weight of 224.30 g/mol . This compound is characterized by the presence of tert-butoxy and isopropoxy groups attached to a phenol ring, making it a phenolic ether.
Vorbereitungsmethoden
The synthesis of 2-Tert-butoxy-4-isopropoxyphenol can be achieved through various methods. One common approach involves the protection of phenolic hydroxyl groups using tert-butyl and isopropyl groups. This can be done using tert-butyl carbamates and isopropyl carbamates under specific reaction conditions . Industrial production methods often employ flow microreactor systems for the efficient and sustainable synthesis of such compounds .
Analyse Chemischer Reaktionen
2-Tert-butoxy-4-isopropoxyphenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives
Wissenschaftliche Forschungsanwendungen
2-Tert-butoxy-4-isopropoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its role as an antioxidant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Tert-butoxy-4-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the modulation of oxidative stress pathways, acting as an antioxidant. It can also interact with enzymes and receptors involved in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
2-Tert-butoxy-4-isopropoxyphenol can be compared with other phenolic ethers such as:
2-Tert-butyl-4-methoxyphenol: Similar in structure but with a methoxy group instead of an isopropoxy group.
2-Tert-butyl-4-ethoxyphenol: Contains an ethoxy group instead of an isopropoxy group.
2-Tert-butyl-4-propoxyphenol: Features a propoxy group instead of an isopropoxy group
Eigenschaften
Molekularformel |
C13H20O3 |
|---|---|
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxy]-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H20O3/c1-9(2)15-10-6-7-11(14)12(8-10)16-13(3,4)5/h6-9,14H,1-5H3 |
InChI-Schlüssel |
DGKRYKIVRNELFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=C(C=C1)O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


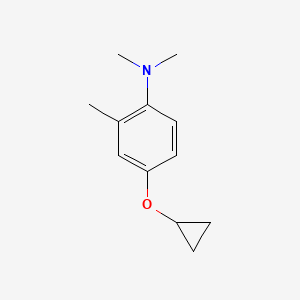
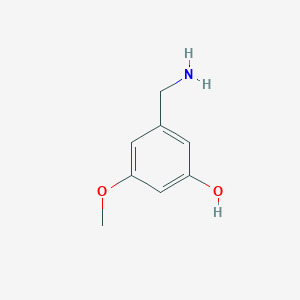
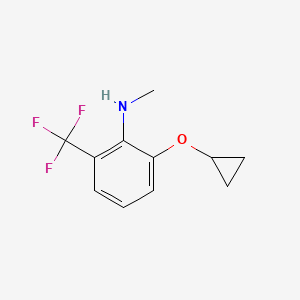
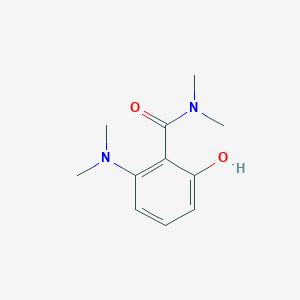
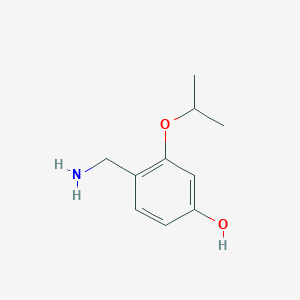
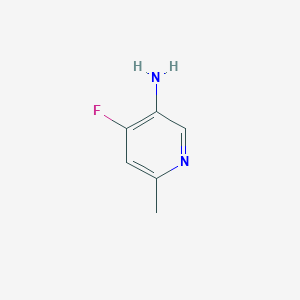
![3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine](/img/structure/B14844988.png)
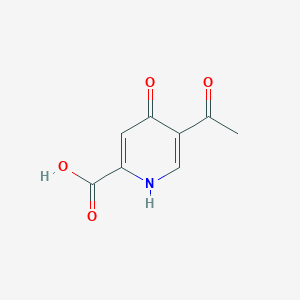

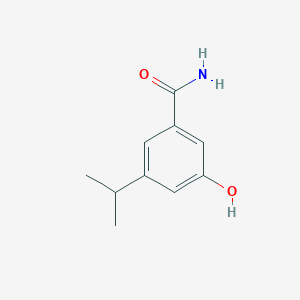
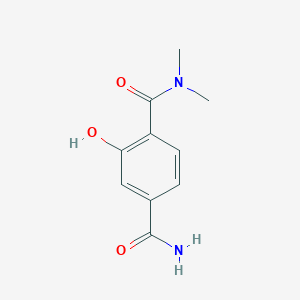
![[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14845028.png)
![[2-(Benzylamino)pyrimidin-5-YL]boronic acid](/img/structure/B14845033.png)

